Cas no 2470437-86-4 (2H-Tetrazole-2-ethanamine, 5-(2-fluorophenyl)-, hydrochloride (1:1))
2H-Tetrazole-2-ethanamine, 5-(2-fluorophenyl)-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
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- 2470437-86-4
- 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride
- 2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-amine hydrochloride
- EN300-27107707
- Z4596010468
- 2H-Tetrazole-2-ethanamine, 5-(2-fluorophenyl)-, hydrochloride (1:1)
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- Inchi: 1S/C9H10FN5.ClH/c10-8-4-2-1-3-7(8)9-12-14-15(13-9)6-5-11;/h1-4H,5-6,11H2;1H
- InChI Key: GZHREKUDQFZYAT-UHFFFAOYSA-N
- SMILES: N1=C(C2=CC=CC=C2F)N=NN1CCN.[H]Cl
Computed Properties
- Exact Mass: 243.0687012g/mol
- Monoisotopic Mass: 243.0687012g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 203
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.6Ų
2H-Tetrazole-2-ethanamine, 5-(2-fluorophenyl)-, hydrochloride (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27107707-0.05g |
2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-amine hydrochloride |
2470437-86-4 | 95.0% | 0.05g |
$312.0 | 2025-03-20 | |
| Enamine | EN300-27107707-0.1g |
2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-amine hydrochloride |
2470437-86-4 | 95.0% | 0.1g |
$466.0 | 2025-03-20 | |
| Enamine | EN300-27107707-0.25g |
2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-amine hydrochloride |
2470437-86-4 | 95.0% | 0.25g |
$666.0 | 2025-03-20 | |
| Enamine | EN300-27107707-0.5g |
2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-amine hydrochloride |
2470437-86-4 | 95.0% | 0.5g |
$1046.0 | 2025-03-20 | |
| Enamine | EN300-27107707-1.0g |
2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-amine hydrochloride |
2470437-86-4 | 95.0% | 1.0g |
$1343.0 | 2025-03-20 | |
| Enamine | EN300-27107707-2.5g |
2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-amine hydrochloride |
2470437-86-4 | 95.0% | 2.5g |
$2631.0 | 2025-03-20 | |
| Enamine | EN300-27107707-5.0g |
2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-amine hydrochloride |
2470437-86-4 | 95.0% | 5.0g |
$3894.0 | 2025-03-20 | |
| Enamine | EN300-27107707-10.0g |
2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-amine hydrochloride |
2470437-86-4 | 95.0% | 10.0g |
$5774.0 | 2025-03-20 | |
| Aaron | AR028W4K-50mg |
2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-aminehydrochloride |
2470437-86-4 | 95% | 50mg |
$454.00 | 2025-02-17 | |
| Aaron | AR028W4K-100mg |
2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-aminehydrochloride |
2470437-86-4 | 95% | 100mg |
$666.00 | 2025-02-17 |
2H-Tetrazole-2-ethanamine, 5-(2-fluorophenyl)-, hydrochloride (1:1) Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 2H-Tetrazole-2-ethanamine, 5-(2-fluorophenyl)-, hydrochloride (1:1)
2H-Tetrazole-2-ethanamine, 5-(2-fluorophenyl)-, hydrochloride (1:1): A Novel Tetrazole-Based Compound with Promising Pharmacological Applications
2H-Tetrazole-2-ethanamine, 5-(2-fluorophenyl)-, hydrochloride (1:1) is a unique chemical entity with a molecular formula of C10H10FN3O·HCl and a molecular weight of 275.65 g/mol. This compound features a 2H-tetrazole ring fused with an ethylamine group, where the 2-fluorophenyl substituent is strategically positioned at the 5-position of the tetrazole ring. The hydrochloride salt form (1:1 ratio) enhances solubility and stability, making it suitable for pharmaceutical applications. The CAS number 2470437-86-4 is assigned to this specific compound, underscoring its distinct chemical identity in the context of drug discovery and development.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic rings in modulating biological activity. The 2-fluorophenyl group in this compound introduces unique electronic properties that may influence interactions with biological targets. Studies on 2H-tetrazole derivatives have demonstrated their potential as scaffolds for developing molecules with diverse pharmacological profiles, including anti-inflammatory, antitumor, and neuroprotective activities. The 5-(2-fluorophenyl) substitution appears to enhance the compound's ability to engage with specific receptors or enzymes, a feature that has been extensively explored in recent preclinical research.
One of the key advantages of 2H-tetrazole-2-ethanamine, 5-(2-fluorophenyl)-, hydrochloride (1:3) is its structural versatility. The tetrazole ring, a five-membered heterocyclic system, is known for its ability to form stable coordination complexes with metal ions, which has been leveraged in the design of metal-based therapeutics. In addition, the hydrochloride salt form ensures optimal dissolution properties, a critical factor in drug formulation. This compound's chemical structure also allows for potential modifications, such as the introduction of functional groups or the alteration of the fluorinated aromatic ring to fine-tune its biological activity.
Recent studies on 2H-tetrazole derivatives have focused on their applications in targeting inflammation-related pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry reported that compounds with a 2-fluorophenyl substituent exhibited significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This mechanism is particularly relevant in the context of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. The 5-(2-fluorophenyl) group in this compound may contribute to its ability to modulate such pathways, making it a promising candidate for further investigation in this area.
Another area of interest is the pharmacological activity of 2H-tetrazole-2-ethanamine, 5-(2-fluorophenyl)-, hydrochloride (1:1) in the context of neurodegenerative disorders. Research published in ACS Chemical Neuroscience (2022) highlighted the potential of tetrazole-based compounds to protect neurons against oxidative stress, a key factor in diseases like Alzheimer's and Parkinson's. The fluorinated aromatic ring may enhance the compound's ability to cross the blood-brain barrier, thereby improving its efficacy in targeting brain tissues. This property aligns with the growing trend of developing drugs with improved CNS penetration for neurodegenerative conditions.
The synthesis of 2H-tetrazole derivatives has also been a focus of recent chemical research. A 2024 paper in Organic & Biomolecular Chemistry described a novel method for the efficient synthesis of such compounds, emphasizing the role of the 2-fluorophenyl group in enhancing reaction selectivity. This advancement is significant for pharmaceutical development, as it allows for the rapid generation of diverse tetrazole-based molecules with tailored properties. The hydrochloride salt form of this compound is particularly amenable to such synthetic strategies, as it provides a stable and soluble intermediate for further modification.
Furthermore, the 2H-tetrazole ring is known for its ability to act as a bioisostere for nitro groups, which has implications for drug design. This property has been exploited in the development of compounds with improved metabolic stability and reduced toxicity. The 5-(2-fluorophenyl) substitution in this compound may further enhance these advantages, making it a valuable candidate for the design of safer and more effective therapeutics. Researchers are now exploring how the fluorinated aromatic ring can be modified to optimize the compound's pharmacokinetic profile.
Recent computational studies on 2H-tetrazole derivatives have also provided insights into their molecular interactions with biological targets. A 2023 study using molecular docking simulations suggested that the 2-fluorophenyl group could form hydrogen bonds with specific amino acid residues in target proteins, enhancing the compound's binding affinity. This finding is particularly relevant for the development of drugs targeting protein kinases, which are implicated in various cancers and inflammatory conditions. The hydrochloride salt form of this compound may further improve its binding efficiency by maintaining a stable protonation state in physiological conditions.
In conclusion, 2H-tetrazole-2-ethanamine, 5-(2-fluorophenyl)-, hydrochloride (1:1) represents a promising scaffold for the development of novel therapeutics. Its unique chemical structure, including the 2-fluorophenyl substituent and the hydrochloride salt form, offers advantages in terms of solubility, stability, and biological activity. Ongoing research is exploring its potential in areas such as anti-inflammatory therapy, neuroprotection, and targeted drug delivery. As the field of medicinal chemistry continues to evolve, compounds like this one are likely to play an increasingly important role in the discovery of new treatments for a wide range of diseases.
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